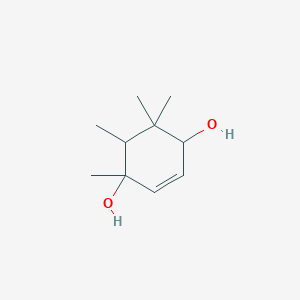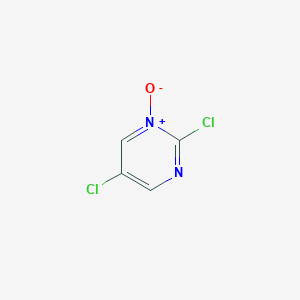![molecular formula C13H15N3O B14399445 N-[2-(1-Benzyl-1H-imidazol-4-yl)ethyl]formamide CAS No. 89912-15-2](/img/structure/B14399445.png)
N-[2-(1-Benzyl-1H-imidazol-4-yl)ethyl]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-Benzyl-1H-imidazol-4-yl)ethyl]formamide is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-Benzyl-1H-imidazol-4-yl)ethyl]formamide can be achieved through various synthetic routes. One common method involves the reaction of 1-benzyl-1H-imidazole with ethyl formate in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, with the base facilitating the deprotonation of the imidazole ring, allowing it to react with the formate ester to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(1-Benzyl-1H-imidazol-4-yl)ethyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted imidazole derivatives.
Applications De Recherche Scientifique
N-[2-(1-Benzyl-1H-imidazol-4-yl)ethyl]formamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of N-[2-(1-Benzyl-1H-imidazol-4-yl)ethyl]formamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, or receptors, influencing their activity. For example, it may inhibit certain enzymes by coordinating with the metal ions in their active sites, thereby blocking their catalytic function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzyl-1H-imidazole: Lacks the formamide group but shares the benzyl-imidazole core.
N-Benzylformamide: Contains the formamide group but lacks the imidazole ring.
1-Benzyl-2-methyl-1H-imidazole: Similar structure with a methyl group instead of the formamide group.
Uniqueness
N-[2-(1-Benzyl-1H-imidazol-4-yl)ethyl]formamide is unique due to the presence of both the benzyl group and the formamide group attached to the imidazole ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
89912-15-2 |
|---|---|
Formule moléculaire |
C13H15N3O |
Poids moléculaire |
229.28 g/mol |
Nom IUPAC |
N-[2-(1-benzylimidazol-4-yl)ethyl]formamide |
InChI |
InChI=1S/C13H15N3O/c17-11-14-7-6-13-9-16(10-15-13)8-12-4-2-1-3-5-12/h1-5,9-11H,6-8H2,(H,14,17) |
Clé InChI |
WAELJNYNRJEAML-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C=C(N=C2)CCNC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



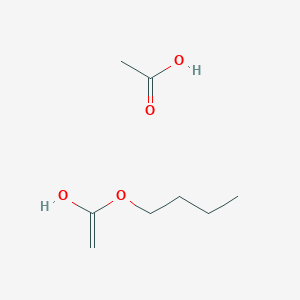
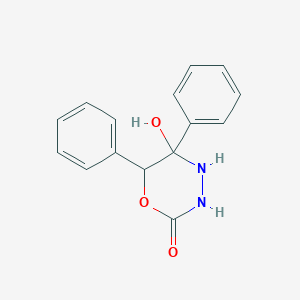

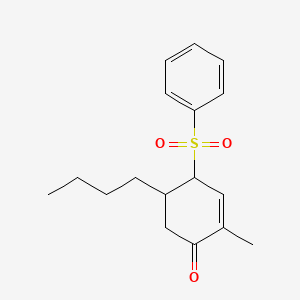
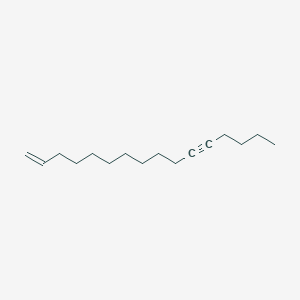
![N-[1-(2-Bromophenyl)ethyl]-2-chloro-N-(2,6-diethylphenyl)acetamide](/img/structure/B14399397.png)
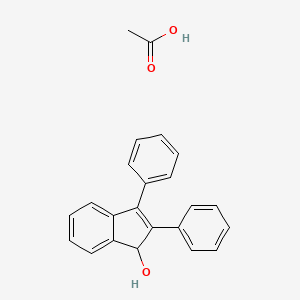
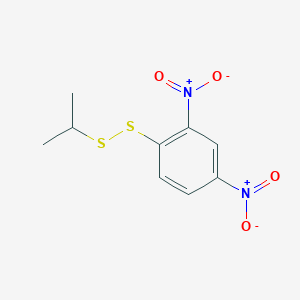
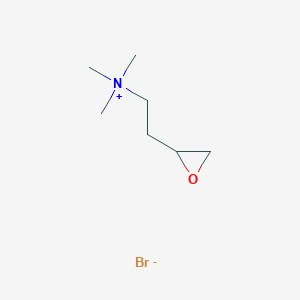
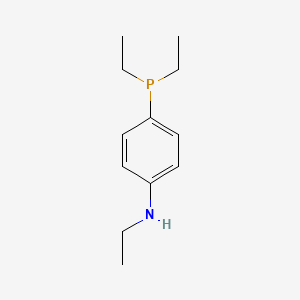
![5,5'-[(3-Chlorophenyl)azanediyl]bis(2-methylpent-3-yn-2-ol)](/img/structure/B14399428.png)
